molecular formula C10H10Cl2N2S B6281063 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 353745-15-0

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6281063
CAS No.: 353745-15-0
M. Wt: 261.2
InChI Key:
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Description

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 4-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine

Uniqueness

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

Properties

CAS No.

353745-15-0

Molecular Formula

C10H10Cl2N2S

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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